AR-08

Descripción general

Descripción

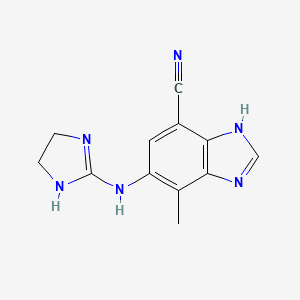

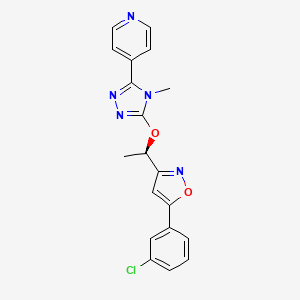

AR-08 es un potente agonista del receptor α2-adrenérgico, utilizado principalmente en la investigación científica para estudiar el trastorno por déficit de atención e hiperactividad (TDAH) y el déficit de atención . El compuesto tiene una fórmula molecular de C₁₂H₁₂N₆ y un peso molecular de 240.26 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de AR-08 implica múltiples pasos, comenzando típicamente con la preparación de la estructura principal seguida de modificaciones del grupo funcional. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son propietarios y no se divulgan públicamente. Los métodos sintéticos generales para compuestos similares involucran el uso de solventes orgánicos, catalizadores y entornos de reacción controlados para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound probablemente involucraría la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar las impurezas. Esto incluiría el uso de reactores industriales, sistemas de purificación y medidas de control de calidad para garantizar la coherencia y el cumplimiento de las normas regulatorias .

Análisis De Reacciones Químicas

Tipos de Reacciones

AR-08 experimenta varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas, presiones y niveles de pH controlados para garantizar el resultado deseado .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir derivados de aminas .

Aplicaciones Científicas De Investigación

AR-08 se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:

Química: Estudiar la reactividad del compuesto y su interacción con otras sustancias químicas.

Biología: Investigar sus efectos en los sistemas biológicos, particularmente su papel como agonista del receptor α2-adrenérgico.

Medicina: Explorar sus posibles aplicaciones terapéuticas para afecciones como el TDAH.

Industria: Posible uso en el desarrollo de nuevos medicamentos y agentes terapéuticos

Mecanismo De Acción

AR-08 ejerce sus efectos uniéndose y activando el receptor α2-adrenérgico. Este receptor es parte de la familia de receptores acoplados a proteínas G y juega un papel crucial en la regulación de la liberación de neurotransmisores en el sistema nervioso central. La activación de este receptor por this compound conduce a una disminución en la liberación de norepinefrina, lo que resulta en una reducción de la excitabilidad neuronal y una mejor atención y concentración .

Comparación Con Compuestos Similares

Compuestos Similares

- Clorhidrato de octopamina

- Clorhidrato de sinefrina

- Clorhidrato de RS 17053

- D2343

- Xinafoato de salmeterol

- Clorhidrato de isoxsuprina

- Clorhidrato de RS 100329

- Salbutamol

Singularidad

This compound es único debido a su alta potencia y selectividad para el receptor α2-adrenérgico, lo que lo convierte en una herramienta valiosa para estudiar el TDAH y afecciones relacionadas. Su afinidad de unión específica y su perfil farmacológico lo distinguen de otros compuestos similares .

Propiedades

IUPAC Name |

6-(4,5-dihydro-1H-imidazol-2-ylamino)-7-methyl-3H-benzimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6/c1-7-9(18-12-14-2-3-15-12)4-8(5-13)11-10(7)16-6-17-11/h4,6H,2-3H2,1H3,(H,16,17)(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONXJTJRZCPBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1N=CN2)C#N)NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B1663752.png)

![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)